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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of
thioformaldehyde (H2CS) and its deuterated isotopologues, monodeuterated
thioformaldehyde (HDCS) and dideuterated thioformaldehyde (D2CS). The information is
compiled from experimental and computational studies to support research in areas such as
astrochemistry, molecular spectroscopy, and theoretical chemistry.

Spectroscopic Data Comparison

Isotopic substitution with deuterium significantly alters the spectroscopic properties of
thioformaldehyde due to the change in mass. This section presents a compilation of rotational
constants and vibrational frequencies for H2CS, HDCS, and D2CS from various studies.

Table 1: Rotational Constants of Thioformaldehyde and its Isotopologues (in MHz)

Isotopologue A B C Reference
H212C32S 299737.5 17653.9 16645.1 [1][2]
HD12C32S 197918 16218 14990 [1]12113]
D212C32S 142697 14977 13554 [1]121[3]

Table 2: Vibrational Frequencies of Thioformaldehyde and its Isotopologues (in cm~1)
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Isotopol Referen
Vi (a1) vz (a1) Vs (a1) Vs (b1) vs (b2) Ve (b2)
ogue ce
H2CS 2971.0 1455.5 1059.2 991.0 3024.6 990.2 [3]
HDCS 2285.6 1357.5 1074.9 929.8 3115.9 814.4 [3]
Not Not Not Not Not Not
D2CS

Available Available Available Available Available Available

Note: The vibrational frequencies for D2CS were not explicitly found in the provided search
results.

Experimental and Computational Methodologies

The data presented in this guide are derived from a combination of laboratory spectroscopic
studies and quantum-chemical calculations.

Experimental Protocols:

o Rotational Spectroscopy: The rotational spectra of thioformaldehyde and its isotopologues
were investigated using various spectrometer setups.[1][2][4][5]

o Sample Preparation: Thioformaldehyde (H2CS) was produced by the pyrolysis of
trimethylene sulfide ((CH2)sS).[1] The isotopic species were studied in their natural
isotopic composition.

o Frequency Ranges: Measurements were conducted in several frequency regions,
including 110-377 GHz, 566-930 GHz, and 1290-1390 GHz.[1][4][5][6]

o Instrumentation: A variety of spectrometers were used, including solid-state based
systems and those employing backward-wave oscillators (BWOs) and frequency
multipliers.[1][5]

o Data Analysis: The measured transition frequencies were fitted using Pickett's SPCAT and
SPFIT programs with Watson's S-reduced Hamiltonian to determine the spectroscopic
parameters.[2][6]
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Computational Methods:

e Quantum-Chemical Calculations: To complement experimental data and aid in the
determination of equilibrium structures, various quantum-chemical calculations were
performed.[1][3][7][8]

o Methods: The molecular geometries of the thioformaldehyde isotopologues were
optimized using methods such as Mgller-Plesset perturbation theory (MP2) and coupled-
cluster singles and doubles (CCSD).[3][7][8]

o Basis Sets: Arange of basis sets, including cc-pVDZ and 6-311G*, were employed in
these calculations.[3][7][8]

o Calculated Properties: These calculations yielded vibrational frequencies, rotational
constants, dipole moments, and bond lengths and angles.[3][7] The theoretical results
show significant alterations in spectroscopic properties upon deuteration while the
structural properties remain largely unaffected.[3][7]

Visualizing the Isotopic Substitution Workflow

The following diagram illustrates the general workflow for studying the isotopic substitution of

thioformaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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